molecular formula C16H16ClN3O B7738445 CID 2789481

CID 2789481

Cat. No.: B7738445
M. Wt: 301.77 g/mol
InChI Key: LCLBDALMYOIJTF-UHFFFAOYSA-N
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Description

CID 2789481 is a useful research compound. Its molecular formula is C16H16ClN3O and its molecular weight is 301.77 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[(2-phenylquinazolin-4-yl)amino]ethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O.ClH/c20-11-10-17-16-13-8-4-5-9-14(13)18-15(19-16)12-6-2-1-3-7-12;/h1-9,20H,10-11H2,(H,17,18,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCLBDALMYOIJTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NCCO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Absence of CID 2789481 in Search Results

  • Source : The PMC table lists 42 compounds (35 active, 7 inactive) with CID numbers ranging from 286532 to 11834389. This compound is not among them.

  • Source : Focuses on infrared heat transfer modifying reactions but does not specify compounds by CID.

  • Source : A patent document detailing procedural guidelines, not chemical reactions.

Potential Reasons for Missing Data

  • Specialized Databases Required : this compound may be cataloged in proprietary or niche chemical databases (e.g., PubChem, Reaxys, SciFinder) that were not included in the search scope.

  • Unpublished or Recent Research : The compound might be part of ongoing studies not yet published or indexed in open-access repositories.

Recommendations for Further Investigation

To obtain authoritative data on this compound, consider the following steps:

  • PubChem : Query the compound’s CID directly for structural, pharmacological, and reaction data1.

  • Reaxys/Scifinder : Use these platforms to locate peer-reviewed articles, patents, or synthetic protocols.

  • Targeted Literature Review : Search journals like Journal of the American Chemical Society or Organic Letters for recent studies.

Alternative Insights from Search Results

While this compound is unaddressed, the search results highlight methodologies relevant to reaction analysis:

  • Infrared Heat Transfer : Source demonstrates how infrared radiation lowers activation energy in dehydration reactions (e.g., copper sulfate pentahydrate).

  • Anti-Arrhenius Behavior : Source discusses reactions that accelerate at lower temperatures due to enzyme denaturation or steric effects.

Example Data Table for Context

The table below summarizes compounds from Source , illustrating typical data formats for CID-associated studies:

CIDMolecular FormulaIC₅₀ (μM)logIC₅₀Activity
646525C₁₅H₁₃N₃O₄S₂1.990−5.701Active
3243168C₁₆H₁₂N₂O₆8.563−5.067Active
11834389C₁₅H₁₂N₂O₄S₂33.10−4.480Inactive

Q & A

Basic Research Questions

Q. How to formulate a focused research question for studying CID 2789481?

  • Methodological Answer : Begin by identifying gaps in existing literature (e.g., mechanisms of action, structural interactions, or unexplored applications). Use the PICOT framework (Population/Problem, Intervention/Indicator, Comparison, Outcome, Time) to structure specificity . Ensure the question is measurable (e.g., "How does this compound inhibit [specific enzyme] in vitro?") and aligns with available data-collection tools (spectroscopy, assays) . Test feasibility by reviewing preliminary data or computational simulations .

Q. What are the essential components of a methodology section for this compound studies?

  • Methodological Answer : Include:

  • Materials : Purity grades, suppliers, and characterization methods (e.g., NMR, HPLC) .
  • Experimental Design : Controls, replicates, and statistical power calculations to ensure reproducibility .
  • Data Collection : Detailed protocols for assays or spectroscopic analysis to enable replication .
  • Ethical Compliance : For studies involving biological samples, include ethics board approvals and consent protocols .

Q. How to conduct a literature review on this compound using academic databases?

  • Methodological Answer :

  • Use systematic search strategies on PubMed, SciFinder, and Google Scholar with Boolean operators (e.g., "this compound AND [target protein] NOT review") .
  • Prioritize primary sources (peer-reviewed journals) over secondary summaries .
  • Track citations of seminal papers to identify recent developments .

Advanced Research Questions

Q. How to design experiments isolating this compound's effects in complex biological systems?

  • Methodological Answer :

  • Reductionist Approach : Use knockout cell lines or enzyme-deficient models to isolate target interactions .
  • Control Strategies : Include vehicle controls, competitive inhibitors, and orthogonal validation (e.g., CRISPR vs. pharmacological inhibition) .
  • Multi-Omics Integration : Pair metabolomics data with transcriptomic profiling to contextualize mechanisms .

Q. How to resolve contradictions in reported data on this compound's efficacy?

  • Methodological Answer :

  • Principal Contradiction Analysis : Identify the dominant factor (e.g., dosage, solvent choice, assay conditions) influencing divergent results .
  • Meta-Analysis : Statistically harmonize datasets using tools like RevMan, adjusting for variables (e.g., pH, temperature) .
  • Experimental Replication : Reproduce disputed studies under standardized conditions and publish negative results .

Q. What strategies ensure reproducibility in this compound research?

  • Methodological Answer :

  • Protocol Standardization : Adopt community guidelines (e.g., MIAME for microarrays, ARRIVE for in vivo studies) .
  • Data Transparency : Share raw datasets, code, and instrument calibration logs via repositories like Zenodo .
  • Collaborative Validation : Partner with independent labs for cross-verification of key findings .

Q. How to manage interdisciplinary challenges in studying this compound’s pharmacokinetics?

  • Methodological Answer :

  • Integrated Workflows : Combine computational modeling (e.g., molecular dynamics) with in vitro assays to predict and validate absorption properties .
  • Cross-Disciplinary Teams : Involve statisticians for PK/PD modeling and clinicians for translational relevance .
  • Iterative Refinement : Use feedback from preliminary in vivo trials to optimize dosing regimens .

Q. What ethical considerations apply to using proprietary data on this compound?

  • Methodological Answer :

  • Data Licensing : Adhere to copyright laws and cite proprietary datasets with permission .
  • Anonymization : For clinical data, remove identifiers and comply with GDPR/HIPAA standards .
  • Conflict Disclosure : Declare funding sources or institutional partnerships influencing data interpretation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.